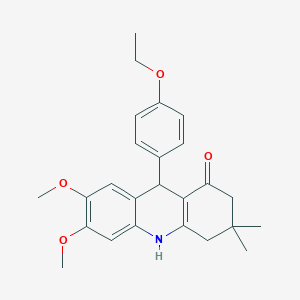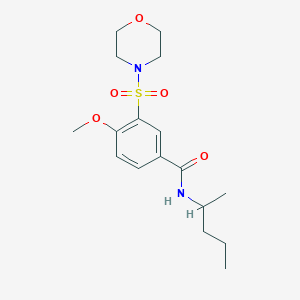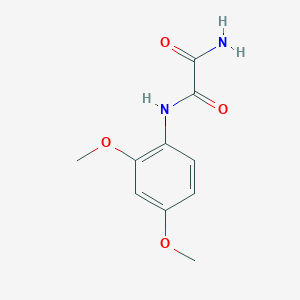![molecular formula C19H22N6O B4575064 2,5-dimethyl-3-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B4575064.png)
2,5-dimethyl-3-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine
Descripción general
Descripción
2,5-dimethyl-3-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.18550935 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Efficacies
A study by Mekky and Sanad (2020) describes the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds, including 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. The compound demonstrated better biofilm inhibition activities than Ciprofloxacin, indicating potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Anticancer Activity
Abdellatif et al. (2014) explored the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Their study highlights the potent inhibitory activity of 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one against the MCF-7 human breast adenocarcinoma cell line. This suggests the potential therapeutic applications of these compounds in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activity
Sharma et al. (2017) synthesized a new series of pyrazole-containing s-triazine derivatives and tested their antimicrobial and antifungal activities against several microorganisms. The study suggests that these compounds could serve as promising agents in the development of new antimicrobial and antifungal therapies (Sharma et al., 2017).
Inhibition of Cancer Cell Growth
Sica et al. (2019) reported on a study investigating the lethal poisoning of cancer cells by respiratory chain inhibition plus dimethyl α-ketoglutarate. The study demonstrated how the combination of these compounds could provoke a bioenergetic catastrophe in cancer cells, leading to their death. This opens up new avenues for cancer therapy, particularly in targeting the metabolic vulnerabilities of cancer cells (Sica et al., 2019).
Synthesis and Pharmacological Screening
Raparla et al. (2013) focused on the synthesis, characterization, and pharmacological screening of novel 6-fluorobenzothiazole substituted pyrazole analogues. Their research found that some of these compounds showed potent antimicrobial and antioxidant activities, suggesting their potential as leads for developing new therapeutic agents (Raparla et al., 2013).
Propiedades
IUPAC Name |
5-[[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-12-20-15(2)19(21-14)25-10-8-24(9-11-25)13-17-22-18(23-26-17)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNPJZNEUXAAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4574988.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4574990.png)

![4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4575002.png)
![N-(2,4-dimethoxyphenyl)-2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4575005.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4575007.png)

![3-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4575021.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4575022.png)
![N-ethyl-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4575033.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4575046.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4575070.png)
![5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4575075.png)
